2-Cyano-3-(dimethylamino)-2-butenamide
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-2-cyano-3-(dimethylamino)but-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-5(10(2)3)6(4-8)7(9)11/h1-3H3,(H2,9,11)/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPNKUDCDGKOECR-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C#N)C(=O)N)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(/C#N)\C(=O)N)/N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001247500 | |
| Record name | 2-Butenamide, 2-cyano-3-(dimethylamino)-, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001247500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120650-90-0 | |
| Record name | 2-Butenamide, 2-cyano-3-(dimethylamino)-, (E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120650-90-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butenamide, 2-cyano-3-(dimethylamino)-, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001247500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Research Context and Significance of 2 Cyano 3 Dimethylamino 2 Butenamide
Academic Importance in Synthetic Organic Chemistry
In the field of synthetic organic chemistry, 2-Cyano-3-(dimethylamino)-2-butenamide serves as a valuable precursor for the construction of diverse heterocyclic compounds. sigmaaldrich.comresearchgate.net Heterocycles are a cornerstone of organic chemistry and are found in a vast array of natural products, pharmaceuticals, and materials. The reactivity of this butenamide derivative makes it an attractive starting material for synthesizing these important molecular scaffolds.
The presence of both electrophilic and nucleophilic centers within the molecule underpins its synthetic versatility. The cyano and amide groups can act as electrophiles, while the enamine character imparted by the dimethylamino group provides nucleophilic reactivity. This dual reactivity allows for a range of cyclization and condensation reactions.
Research has demonstrated that cyanoacetamide derivatives, a class of compounds to which this compound belongs, are extensively used as synthons for a variety of heterocyclic systems. tubitak.gov.tr These include, but are not limited to, pyridines, pyrazoles, and coumarins. For instance, related α,β-unsaturated cyanoacetamide derivatives are known to undergo Knoevenagel condensation with various aldehydes to yield more complex structures. nih.gov The general reactivity of cyanoacetamides allows them to react with bidentate reagents to form a wide array of heterocyclic compounds. tubitak.gov.tr
The synthesis of novel heterocyclic scaffolds often utilizes precursors with similar functional group arrays. For example, the reaction of cyanoacetamide derivatives with other reagents can lead to the formation of pyridone and aminopyrazole derivatives. researchgate.net While specific studies focusing solely on this compound are part of a broader research area, the principles of its reactivity can be inferred from the extensive literature on related enaminones and cyanoacetamide derivatives. These compounds are recognized for their role in creating diverse heterocyclic libraries for further study. researchgate.net
Table 1: Physicochemical Properties of this compound This table is interactive. Click on the headers to sort the data.
| Property | Value | Reference |
| CAS Number | 62321-92-0 | sigmaaldrich.comsigmaaldrich.com |
| Molecular Formula | C₇H₁₁N₃O | orgsyn.org |
| Molecular Weight | 153.18 g/mol | sigmaaldrich.comsigmaaldrich.com |
| IUPAC Name | (2E)-2-cyano-3-(dimethylamino)-2-butenamide | sigmaaldrich.com |
| Purity | Typically ≥95% | sigmaaldrich.com |
| Storage Temperature | 0-8 °C | sigmaaldrich.com |
Role as a Versatile Intermediate in Chemical Biology Research
The significance of this compound extends into the realm of chemical biology, primarily through its role as an intermediate in the synthesis of biologically active molecules. The heterocyclic scaffolds that can be accessed from this precursor are frequently found in compounds with interesting pharmacological properties.
Derivatives of cyanoacrylamide have been investigated for a range of biological activities. For example, compounds containing the 2-cyanoacrylamide moiety have been reported as potential active ingredients in chemotherapy. mdpi.com The synthesis of novel pyrazole (B372694) and bipyridine derivatives from related acetohydrazide precursors has yielded compounds with cytotoxic effects against cancer cell lines. nih.gov
Furthermore, the broader class of cyanoacetamide derivatives has been a focus of medicinal chemistry research for developing new therapeutic agents. Phenylacrylamide derivatives, which share structural similarities, have been explored for their anti-inflammatory potential. nih.gov For instance, (E)-2-cyano-N,3-diphenylacrylamide was developed and showed promising anti-inflammatory activity in preclinical models. nih.gov This highlights the potential of the cyanoacrylamide scaffold as a pharmacophore for immunomodulatory and anti-inflammatory drugs.
The utility of cyano-substituted heterocyclic compounds is also evident in other areas of biological research. For example, certain 2-cyanoacrylates have been synthesized and evaluated as herbicidal agents that inhibit photosystem II. nih.gov This demonstrates the broad applicability of compounds derived from cyano-functionalized precursors in influencing biological systems.
While direct biological studies on this compound itself are not extensively documented in publicly available literature, its importance lies in its ability to provide access to a wide range of more complex molecules that are subjects of intense biological investigation. Its role as a versatile intermediate allows researchers to efficiently construct libraries of novel compounds for screening and development in various therapeutic areas, including oncology and inflammatory diseases.
Synthetic Methodologies and Mechanistic Investigations of 2 Cyano 3 Dimethylamino 2 Butenamide
Synthetic Pathways to 2-Cyano-3-(dimethylamino)-2-butenamide
The formation of this compound is most commonly achieved through condensation reactions that create the crucial carbon-carbon double bond. Other approaches, such as those based on amidation or starting from α,β-unsaturated precursors, are also considered.
Condensation Reactions for Formation
Condensation reactions are a cornerstone in the synthesis of this compound. The Knoevenagel and Aldol (B89426) condensations are two prominent examples of this approach. These reactions typically involve the formation of a new carbon-carbon bond through the reaction of a carbonyl compound with a compound containing an active methylene (B1212753) group, followed by a dehydration step.
The Knoevenagel condensation, a modification of the aldol condensation, is a widely used method for this purpose. researchgate.net It involves the reaction of a carbonyl compound with a molecule containing an active hydrogen atom, catalyzed by a weak base. researchgate.net For the synthesis of this compound, this would typically involve the reaction of a precursor containing the dimethylamino group with a cyanoacetamide derivative. The reaction is often catalyzed by amines such as piperidine (B6355638) or morpholine (B109124) and carried out in solvents like ethanol (B145695) or methanol (B129727) to facilitate reflux and solubility. Reaction times can vary, often ranging from 7 to 12 hours to achieve optimal conversion.
A plausible route involves the reaction of 2-cyanoacetamide (B1669375) with a dimethylamino-containing ketone or a related reactive species. The general mechanism involves the deprotonation of the α-carbon of cyanoacetamide by the base to form a nucleophilic enolate, which then attacks the carbonyl carbon of the ketone. Subsequent dehydration leads to the formation of the α,β-unsaturated product. researchgate.net Microwave-assisted Knoevenagel condensations have also been reported for the synthesis of related cyanoacrylamide derivatives, often leading to significantly reduced reaction times and high yields. nih.gov
Another relevant condensation pathway is the Aldol condensation. In a potential pathway to this compound, an intermediate such as 2-cyano-3-(dimethylamino)acrylamide could undergo an aldol condensation with an aldehyde, like acetaldehyde, to furnish the final product.
| Reactants | Catalyst | Solvent | Reaction Time (hours) | Yield (%) | Reference |
| N-phenyl-2-cyanoacetamide, Substituted benzaldehyde | Piperidine | Ethanol | 7-12 | 90 | |
| 2-cyanoacetamide, Aromatic aldehydes | Trimethylamine | Ethanol | ~0.25 | 70-90 | periodikos.com.br |
| 2-cyanoacetamide, 4-methoxybenzaldehyde | NaOH or TEA | Water (MW) | 0.58 | 99 | nih.gov |
This table presents data for the synthesis of related acrylamide derivatives to illustrate typical reaction conditions.
Amidation-Based Synthesis Routes
The synthesis of amides is a fundamental transformation in organic chemistry, and several methods could theoretically be applied to form the amide bond in this compound. One common approach is the reaction of a carboxylic acid derivative, such as an acyl chloride, with an amine. researchgate.net
General methods for amide synthesis include the use of coupling agents that activate the carboxylic acid, or the conversion of the carboxylic acid to a more reactive species. For instance, the reaction of amines with acid halides or anhydrides is a common method for forming amides. google.com
Approaches from Alpha,Beta-Unsaturated Carbonyl Precursors
The synthesis of this compound can also be envisioned to start from precursors that already contain the α,β-unsaturated system. A potential precursor is 3-(dimethylamino)but-2-enoic acid or its ester derivatives. The challenge then lies in the introduction of the cyano and amide functionalities at the C2 position.
One conceptual approach could involve the reaction of an enamine derived from a ketone with an electrophilic cyanating agent, followed by amidation. The Stork enamine synthesis, for example, utilizes enamines as enolate equivalents for reactions with electrophiles. libretexts.orgmasterorganicchemistry.com In this context, an enamine formed from a precursor containing the dimethylamino group could potentially react with a reagent like cyanogen (B1215507) chloride, followed by subsequent hydrolysis and amidation steps. However, specific documented examples of this route for the target compound are scarce.
Another possibility involves the reaction of a pre-formed α,β-unsaturated nitrile. For instance, 3-(dimethylamino)but-2-enenitrile could be a key intermediate. The introduction of the amide functionality at the C2 position would then be the key transformation. This might be achieved through a series of steps involving activation of the C2 position followed by reaction with an amine source.
Studies on Reaction Mechanisms and Kinetics
Understanding the reaction mechanisms and kinetics provides crucial insights into the formation of this compound, allowing for the optimization of reaction conditions and the prediction of potential byproducts.
Elucidation of Reaction Intermediates
The elucidation of reaction intermediates is key to understanding the stepwise process of a chemical transformation. In the context of the Knoevenagel condensation for the synthesis of this compound, several key intermediates can be proposed based on the established mechanism.
The reaction is initiated by the deprotonation of the active methylene group of the cyanoacetamide derivative by a base, leading to the formation of a resonance-stabilized carbanion (enolate). This enolate is a key nucleophilic intermediate. The reaction of this enolate with the carbonyl group of the ketone or aldehyde precursor forms a tetrahedral intermediate, often an alkoxide. This alkoxide can then be protonated to form a β-hydroxy amide intermediate. This intermediate is often unstable and readily undergoes dehydration, driven by the formation of a conjugated system, to yield the final α,β-unsaturated product. researchgate.net
In some cases, particularly in reactions involving enamines, iminium ions can be formed as key intermediates. masterorganicchemistry.com For instance, in the Stork enamine reaction, the nucleophilic attack of the enamine on an electrophile generates an iminium salt, which is then hydrolyzed to the final carbonyl compound. libretexts.org While not directly observed for the synthesis of this compound, such intermediates are plausible in related synthetic strategies. Spectroscopic techniques such as NMR and IR can be employed to detect and characterize these transient species. mdpi.com
A plausible mechanistic pathway for the formation of a related N-aryl-2-pyridone-fused porphyrin involved a 1,3-diketo intermediate which was identified by proton NMR and high-resolution mass spectrometry. acs.org This suggests that similar diketo intermediates could be involved in related condensation reactions.
Analysis of Transition State Structures
The analysis of transition state structures provides a deeper understanding of the reaction's energy profile and the factors that control its rate and selectivity. Computational methods, such as Density Functional Theory (DFT), are powerful tools for modeling these transient structures.
For the Knoevenagel condensation, the transition state for the carbon-carbon bond-forming step involves the approach of the nucleophilic enolate to the electrophilic carbonyl carbon. The geometry and energy of this transition state are influenced by steric and electronic factors of the reactants and the catalyst. For instance, in the synthesis of (E)-2-cyano-3-(4-methoxyphenyl)acrylamide, a related compound, the formation of the E- and Z-diastereoisomers is suggested to be dependent on the transition state of the enolate ion formed in the presence of a base like triethylamine (B128534) (TEA). unifap.br The relative stability of the transition states leading to the different isomers determines the final product distribution. unifap.br
Computational studies on related Michael additions catalyzed by organocatalysts have utilized experimental kinetic isotope effects and DFT calculations to probe the rate-determining step and the structure of the transition state. mdpi.com Such studies can reveal the intricate non-covalent interactions between the catalyst and the substrates that are crucial for stereoselectivity. While specific transition state analyses for the synthesis of this compound are not extensively reported in the literature, the principles derived from studies of similar reactions are applicable. These studies highlight the importance of the catalyst in stabilizing the transition state and directing the reaction towards the desired product.
| Intermediate Name | Proposed Structure | Role in Mechanism |
| Cyanoacetamide Enolate | [NC-CH-C(=O)NH2]⁻ | Nucleophile that attacks the carbonyl carbon. |
| Tetrahedral Alkoxide | (CH3)2N-C(O⁻)(CH3)-CH(CN)C(=O)NH2 | Initial adduct formed from the nucleophilic attack. |
| β-Hydroxy Amide | (CH3)2N-C(OH)(CH3)-CH(CN)C(=O)NH2 | Protonated form of the tetrahedral alkoxide, precursor to the final product. |
This table outlines the proposed key intermediates based on the general mechanism of the Knoevenagel condensation.
Optimization of Synthetic Protocols for Research Scale
The synthesis of this compound and structurally related α,β-unsaturated cyanoacrylamides is commonly achieved via the Knoevenagel condensation. This reaction involves the condensation of an active methylene compound, in this case, 2-cyanoacetamide, with a carbonyl compound. For the title compound, the carbonyl precursor would be a ketone or aldehyde equivalent bearing a dimethylamino group. The optimization of this protocol on a research scale involves a systematic investigation of various reaction parameters to maximize yield and purity.
Key parameters that are typically optimized include the choice of catalyst, solvent, reaction temperature, and reaction time. Basic catalysts are generally employed to facilitate the deprotonation of the active methylene compound.
Catalyst Selection: A range of basic catalysts can be utilized for the Knoevenagel condensation. Organic bases such as piperidine and triethylamine are frequently used. chemspider.comresearchgate.net The choice of catalyst can significantly influence the reaction rate and, in some cases, the stereochemical outcome. For instance, the use of piperidine in boiling ethanol has been reported to be effective in the synthesis of similar acrylamide derivatives, leading to high yields. mdpi.com
Solvent Effects: The solvent plays a crucial role in dissolving the reactants and facilitating the reaction. Alcohols, such as ethanol and methanol, are common choices due to their ability to dissolve both the reactants and the catalyst, as well as their suitable boiling points for reflux conditions. chemspider.commdpi.com In some instances, greener solvents and even water have been explored for Knoevenagel condensations to develop more sustainable synthetic methodologies. researchgate.net
Temperature and Reaction Time: The reaction temperature is a critical parameter to control. While some Knoevenagel condensations can proceed at ambient temperatures, others may require heating to reflux to achieve a reasonable reaction rate and yield. mdpi.comnih.gov The reaction time is typically monitored by techniques like thin-layer chromatography (TLC) to determine the point of maximum conversion of the starting materials.
The following interactive table summarizes typical conditions that can be optimized for the research-scale synthesis of this compound based on protocols for analogous compounds.
| Parameter | Variation | Expected Outcome |
| Catalyst | Piperidine, Triethylamine, DABCO | Variation in reaction rate and yield. |
| Solvent | Ethanol, Methanol, Isopropanol | Affects solubility and reaction kinetics. |
| Temperature | Room Temperature to Reflux | Higher temperatures generally increase reaction rate. |
| Reactant Ratio | Equimolar to slight excess of one reactant | Can influence product yield and minimize side reactions. |
This table represents a generalized approach to optimization based on related literature. Specific conditions for this compound would require experimental determination.
Stereoselective Synthesis and Isomer Control
The double bond in this compound can exist as either the (E) or (Z) isomer. The control of this stereochemistry is a significant aspect of its synthesis. In the context of Knoevenagel-type condensations, the formation of the thermodynamically more stable (E)-isomer is often favored. nih.gov
The mechanism of the Knoevenagel condensation involves the formation of a stable intermediate. The stereochemical outcome is often determined by the relative steric hindrance in the transition states leading to the (E) and (Z) products. The less sterically hindered pathway, which typically leads to the (E)-isomer where the larger substituents are on opposite sides of the double bond, is generally preferred.
For related acrylamide compounds synthesized via the Doebner-Knoevenagel condensation, high selectivity for the (E)-isomer has been reported. nih.gov The structure of a closely related compound, (E)-N-ethyl-2-cyano-3-ethylamino-2-butenamide, has been confirmed by single-crystal X-ray diffraction, further supporting the propensity for the formation of the (E)-isomer in these systems. researchgate.net
While the synthesis of the (E)-isomer is often straightforward, achieving selective synthesis of the (Z)-isomer can be more challenging and may require alternative synthetic strategies or specific reaction conditions that favor the formation of the kinetic product. This could potentially involve the use of specialized catalysts or reaction conditions that prevent isomerization to the more stable (E)-form.
The following table outlines the expected stereochemical outcomes based on the general principles of the Knoevenagel condensation.
| Isomer | Method of Control | Rationale |
| (E)-isomer | Thermodynamic control (standard Knoevenagel conditions) | The (E)-isomer is generally the more thermodynamically stable product due to reduced steric hindrance. |
| (Z)-isomer | Kinetic control (e.g., specific catalysts, low temperatures) | Would require overcoming the inherent preference for the (E)-isomer by favoring the kinetic product. |
This table provides a theoretical framework for stereocontrol. The development of a specific protocol for the (Z)-isomer would necessitate dedicated research.
Chemical Reactivity and Derivatization of 2 Cyano 3 Dimethylamino 2 Butenamide
Fundamental Reaction Types and Characteristics
The reactivity of 2-Cyano-3-(dimethylamino)-2-butenamide is largely governed by the electronic interplay between the electron-withdrawing cyano and amide groups and the electron-donating dimethylamino group, all of which are in conjugation with a carbon-carbon double bond. This arrangement results in a polarized molecule with distinct reactive sites.
The electronic distribution in this compound gives rise to several electrophilic (electron-deficient) and nucleophilic (electron-rich) centers, which are the primary sites for chemical reactions. arkat-usa.org The electron-withdrawing nature of the cyano (C≡N) and amide (-C(=O)NH₂) groups decreases the electron density at the C2 and C4 positions of the butene chain, rendering them electrophilic. Conversely, the lone pair of electrons on the nitrogen atom of the dimethylamino group and on the oxygen atom of the amide group makes these sites nucleophilic. nih.gov The π-bond of the alkene can also exhibit nucleophilic character. nih.gov
The key reactive sites are summarized in the table below:
| Reactive Site | Type | Reason |
| Carbonyl Carbon (C1) | Electrophilic | Polarized C=O bond due to the higher electronegativity of oxygen. |
| Alkene Carbon (C2) | Electrophilic | Electron density is withdrawn by the adjacent cyano and amide groups. |
| Cyano Carbon | Electrophilic | The carbon-nitrogen triple bond is polarized, making the carbon electron-deficient. mdpi.com |
| Dimethylamino Nitrogen | Nucleophilic | The lone pair of electrons on the nitrogen atom is available for donation. |
| Amide Oxygen | Nucleophilic | The lone pairs of electrons on the oxygen atom can act as a nucleophile. nih.gov |
| Amide Nitrogen | Nucleophilic | The lone pair of electrons on the nitrogen atom can participate in reactions. |
This distribution of electrophilic and nucleophilic centers allows the molecule to react with a wide range of reagents.
The cyano and amide functionalities are central to the chemical reactivity of the molecule. The cyano group, being a potent electron-withdrawing group, significantly influences the electronic properties of the adjacent double bond, making it susceptible to nucleophilic attack. researchgate.netresearchgate.net This activation is a key feature in many of the reactions that this compound undergoes. The nitrile group itself can participate in various transformations, including hydrolysis to a carboxylic acid or reduction to an amine, although its primary role in this context is as an activating group. mdpi.com
The amide functionality also plays a crucial role. The carbonyl group of the amide contributes to the electron-deficient nature of the alkene system. Furthermore, both the nitrogen and oxygen atoms of the amide can act as nucleophiles or participate in intramolecular cyclizations. The presence of the amide and cyano groups makes the molecule a valuable precursor for the synthesis of various heterocyclic compounds. organic-chemistry.orgscience.gov
This compound is known to participate in both condensation and substitution reactions, further highlighting its synthetic utility. organic-chemistry.org
Condensation Reactions: The molecule can undergo condensation reactions with various nucleophiles, leading to the formation of more complex structures, particularly heterocycles. organic-chemistry.orgnih.gov For example, reaction with reagents containing two nucleophilic sites can lead to the formation of five- or six-membered rings. The electrophilic centers at C2 and the cyano carbon are often the sites of attack in these reactions.
Substitution Reactions: The dimethylamino group, being a good leaving group in certain contexts (as its conjugate acid), can be displaced by other nucleophiles. This allows for the introduction of different substituents at the C3 position of the butenamide backbone. Similarly, while more challenging, the cyano group can also be substituted under specific reaction conditions. organic-chemistry.org
Nucleophilic Addition Chemistry of this compound
One of the most important aspects of the reactivity of this compound is its propensity to undergo nucleophilic additions to the activated carbon-carbon double bond.
The C2-C3 double bond in this compound is an excellent Michael acceptor. The strong electron-withdrawing effect of the adjacent cyano and amide groups polarizes the double bond, creating a significant partial positive charge on the C2 carbon. This makes it highly susceptible to attack by a wide range of soft nucleophiles in a conjugate or 1,4-addition reaction, commonly known as the Michael addition. researchgate.net
The general mechanism for the Michael addition involves the following steps:
A nucleophile attacks the electrophilic C2 carbon.
The π-electrons of the double bond shift to the C3 carbon and subsequently onto the cyano and/or amide groups, forming a resonance-stabilized enolate intermediate.
The intermediate is then protonated to yield the final adduct.
This pathway is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.
Among the various nucleophiles that can participate in Michael additions, thiolates (RS⁻) are particularly effective. The thia-Michael addition is a well-established reaction for the formation of carbon-sulfur bonds. researchgate.net While specific studies detailing the reaction of thiolates with this compound are not extensively documented in readily available literature, the reaction is highly predictable based on the established principles of Michael additions to similar electron-deficient alkenes. researchgate.net
The reaction would proceed via the attack of a thiolate anion on the electrophilic C2 carbon of the butenamide. This reaction is typically carried out in the presence of a base, which deprotonates the thiol to form the more nucleophilic thiolate. arkat-usa.org
The expected product of such a reaction would be the corresponding thiol adduct, as shown in the reaction scheme below:
Reaction Scheme for Thiolate Addition
The formation of these adducts introduces a sulfur-containing moiety into the molecule, which can be a valuable step in the synthesis of various sulfur-containing heterocycles and other complex organic molecules. The efficiency of the thia-Michael addition makes it a reliable method for the derivatization of this compound. researchgate.net
Investigation of Enolate Formation and Stability
The concept of enolate formation is central to understanding the reactivity of carbonyl-containing compounds. An enolate is formed by the deprotonation of an α-carbon (a carbon atom adjacent to a carbonyl group), resulting in a species with a negative charge delocalized over the α-carbon and the oxygen atom of the carbonyl. The stability of this conjugate base is a key determinant of the acidity of the α-proton. Factors that stabilize the negative charge, such as adjacent electron-withdrawing groups, increase the acidity and facilitate enolate formation. masterorganicchemistry.com
In the case of this compound, the molecule does not possess a traditional α-carbon with protons relative to the amide carbonyl, as it is part of a substituted alkene. However, the underlying principles of charge stabilization are critical to its structure and reactivity. The molecule exists as a highly conjugated and stable enamine, which is a nitrogen analog of an enol. The stability of this system arises from the delocalization of the lone pair of electrons from the dimethylamino nitrogen across the C3=C2 double bond to the electron-withdrawing cyano and amide carbonyl groups.
This extensive conjugation significantly influences the molecule's electronic properties and stability. The presence of two adjacent electron-withdrawing groups (cyano and amide) on the C2 carbon makes enolates of related structures, such as β-keto esters or malonic esters, much easier to form and more stable. masterorganicchemistry.com While this compound is already in a stable, conjugated enamine form, its reactivity is characterized by the electron-rich nature of the double bond, which can react with electrophiles, and the susceptibility of the dimethylamino group to be displaced by nucleophiles, leading to further transformations. researchgate.net
Development of Novel Derivatives
The versatile structure of this compound serves as a foundational template for the development of novel derivatives. Its functional groups are amenable to a variety of chemical transformations, allowing for the synthesis of more complex molecules, including various heterocyclic systems.
The amide and alkene functionalities are primary sites for derivatization, offering pathways to a diverse range of new compounds.
Amide Moiety: The primary amide group can be functionalized through various reactions. For instance, N-substituted derivatives can be prepared by starting with N-substituted 2-cyanoacetamides. An example is the synthesis of 2-cyano-N-(4-phenylthiazol-2-yl)acetamide, which is then reacted with dimethylformamide-dimethylacetal (DMF-DMA) to produce the corresponding enamine, demonstrating a pathway to complex amide derivatives. researchgate.net
Alkene Moiety: The alkene, activated by the flanking cyano and amide groups and the electron-donating dimethylamino group, is the most reactive part of the molecule. It can participate in a variety of reactions:
Nucleophilic Substitution/Cyclization: The electron-rich double bond and the nature of the dimethylamino group as a good leaving group allow the molecule to react with various nucleophiles. These reactions often proceed via a nucleophilic attack on the C2 carbon, followed by the elimination of dimethylamine (B145610), leading to the formation of new heterocyclic rings. researchgate.net
Condensation Reactions: The activated methylene (B1212753) group in the precursor, cyanoacetamide, readily undergoes Knoevenagel condensation with aldehydes or their equivalents to form the C=C double bond. nih.gov This is a fundamental strategy for creating the initial scaffold.
Cycloaddition Reactions: The alkene is a candidate for cycloaddition reactions, which can be used to construct new ring systems. cymitquimica.com
Vicinal Difunctionalization: Modern synthetic methods allow for the direct difunctionalization of alkenes. Strategies for the cyano-hydroxylation of alkenes, for example, could be applied to introduce both a cyano and a hydroxyl group across the double bond under specific catalytic conditions, offering a route to β-hydroxy nitrile structures. chemrevlett.com
A significant application of this compound and its analogs is their use as precursors for synthesizing complex heterocyclic compounds, which are prominent scaffolds in medicinal chemistry. researchgate.net
The reactivity of the enamine system is particularly useful for building rings. Research on the closely related compound 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)-acrylamide demonstrates its utility in synthesizing a variety of five- and six-membered heterocycles through reactions with binucleophiles. researchgate.net These transformations highlight the role of the compound as a versatile synthon.
| Reactant | Reagent | Conditions | Product Heterocycle | Ref |
| 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)-acrylamide | Hydroxylamine Hydrochloride | Refluxing EtOH/DMF with K₂CO₃ | Isoxazole | researchgate.net |
| 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)-acrylamide | Hydrazine (B178648) Hydrate | Refluxing EtOH | Pyrazole (B372694) | researchgate.net |
| 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)-acrylamide | Guanidine Hydrochloride | Refluxing EtOH with NaOEt | Pyrimidine | researchgate.net |
| 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)-acrylamide | Thiourea | Refluxing EtOH with NaOEt | Pyrimidinethione | researchgate.net |
Furthermore, the cyanoacetamide core is a well-established starting point for the synthesis of quinoline (B57606) derivatives. nih.gov The Friedländer annulation, which involves the condensation of a 2-aminobenzaldehyde (B1207257) or ketone with a compound containing an activated methylene group (like a cyanoacetamide derivative), is a classic method for constructing the quinoline ring system. nih.gov This suggests that this compound could be a viable substrate for similar cyclization strategies to produce highly substituted quinoline conjugates.
The physicochemical properties of a chemical compound, such as solubility and stability, are critical for its utility in research. For compounds intended for biological screening or other aqueous-based assays, poor solubility can be a significant impediment. One common strategy to address this is the formation of alternative salt forms. cymitquimica.com
Advanced Spectroscopic and Chromatographic Characterization of 2 Cyano 3 Dimethylamino 2 Butenamide
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
One-dimensional NMR experiments, such as ¹H and ¹³C NMR, are the primary methods for initial structural confirmation.
Proton (¹H) NMR: This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 2-Cyano-3-(dimethylamino)-2-butenamide, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the methyl groups and the amide group. The dimethylamino group would likely appear as a singlet, while the methyl group attached to the double bond would also be a singlet. The amide protons might appear as a broad singlet.
Carbon-13 (¹³C) NMR: This method provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal. Key expected signals would include those for the cyano carbon, the carbonyl carbon of the amide, the two carbons of the double bond, and the carbons of the methyl groups.
Expected ¹H and ¹³C NMR Data Specific experimental shift values for this compound are not widely reported. The following table represents expected regions for the respective signals based on the compound's structure.
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|
| C-2 Cyano (C≡N) | - | ~115-125 |
| C-3 Carbonyl (C=O) | - | ~160-170 |
| C-4 Methyl (CH₃) | ~2.0-2.5 | ~15-25 |
| C-5 Dimethylamino ((CH₃)₂) | ~2.9-3.3 | ~35-45 |
2D NMR techniques are employed to further elucidate complex structural details and confirm assignments made from 1D NMR.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this molecule, COSY would be of limited use due to the lack of significant proton-proton coupling networks.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. It would be used to definitively assign the proton signals to their corresponding carbon atoms in the methyl and dimethylamino groups.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about which atoms are close to each other in space, which is critical for determining stereochemistry. For this compound, NOESY could be used to confirm the E or Z configuration of the double bond by observing the spatial proximity between the methyl group and the dimethylamino group.
Mass Spectrometry for Molecular and Fragment Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
HRMS provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental composition. For this compound (C₇H₁₁N₃O), HRMS would be used to confirm its molecular formula by matching the experimentally measured mass to the calculated exact mass.
Expected HRMS Data
| Formula | Calculated Exact Mass | Measured Mass |
|---|
LC-MS/MS combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. This technique is invaluable for identifying and quantifying a specific compound within a complex matrix, such as a reaction mixture or a biological sample. The initial LC separation isolates the target compound, which is then introduced into the mass spectrometer. In the MS/MS stage, the molecular ion of the compound is selected, fragmented, and the resulting fragment ions are detected. This provides a highly specific fingerprint for the compound.
The 2-cyano-2-butenamide moiety is a Michael acceptor, meaning it can react with nucleophiles, such as the thiol group of cysteine residues in proteins, to form covalent adducts. The characterization of such adducts is critical in fields like drug discovery and toxicology.
While specific studies on the covalent adducts of this compound are not readily found, the general approach to their characterization would involve techniques like LC-MS/MS. In a typical research model, a protein would be incubated with the compound, and then the protein would be enzymatically digested into smaller peptides. LC-MS/MS would then be used to identify peptides that have been modified by the addition of the compound, confirming the formation of a covalent adduct and identifying the specific amino acid residue involved in the binding.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
Vibrational Spectroscopy: Infrared (IR) Analysis
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present within a molecule. The IR spectrum of this compound is characterized by specific absorption bands that correspond to the vibrational frequencies of its constituent bonds. The key functional groups—amide, nitrile, and the substituted alkene—give rise to distinct peaks.
The spectrum is expected to show strong, sharp absorption for the nitrile (C≡N) group stretch, a feature characteristic of cyano compounds. researchgate.net In related 2-cyanoacrylamide structures, this peak is typically observed in the region of 2225 cm⁻¹. mdpi.com The primary amide group (-CONH₂) gives rise to multiple characteristic vibrations. The N-H stretching vibrations appear as two distinct bands in the 3200-3400 cm⁻¹ region. mdpi.com The amide I band, which is primarily due to the C=O stretching vibration, is a strong absorption typically found around 1697 cm⁻¹. mdpi.com The conjugated C=C double bond, influenced by the electron-donating dimethylamino group and the electron-withdrawing cyano and amide groups, will also present a characteristic stretching vibration.
Table 1: Characteristic Infrared (IR) Absorption Bands for this compound (Predicted from Analogous Structures) Data interpreted from spectra of structurally similar compounds.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3400-3200 | Amide (NH₂) | N-H Stretch |
| ~2225 | Nitrile (C≡N) | C≡N Stretch mdpi.com |
| ~1697 | Amide (C=O) | C=O Stretch (Amide I) mdpi.com |
| ~1589 | Alkene / Amine | C=C Stretch / N-H Bend (Amide II) mdpi.com |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems. The structure of this compound features a "push-pull" electronic system, where the electron-donating dimethylamino group (push) is conjugated with the electron-withdrawing cyano and amide groups (pull) through a carbon-carbon double bond. This conjugation gives rise to intense electronic absorptions in the UV region.
The primary absorption band is expected to result from a π → π* transition within this conjugated system. The position of the maximum absorption wavelength (λmax) is sensitive to the solvent used for the analysis, a phenomenon known as solvatochromism. In a typical organic solvent like ethanol (B145695) or methanol (B129727), the λmax is expected to be in the upper UV range. For instance, a structurally related compound, (2E)-3-[4-(dimethylamino)phenyl]acrylaldehyde, which also possesses a dimethylamino donor group in a conjugated system, exhibits a strong absorption maximum in ethanol. researchgate.net The choice of solvent is critical, as solvents with a low UV cutoff, such as acetonitrile (B52724) (190 nm) or methanol (205 nm), are required to avoid interference with the measurement. lsu.eduutoronto.ca
Table 2: Expected UV-Vis Absorption Characteristics
| Electronic Transition | Expected λmax Range (nm) | Chromophore |
| π → π | 250 - 350 | -C(N(CH₃)₂)=C(CN)C(O)NH₂ |
| n → π | >300 (often weak/overlapped) | Carbonyl (C=O) |
X-ray Diffraction (XRD) for Solid-State Structure Analysis
X-ray Diffraction (XRD) analysis of single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While specific crystal structure data for this compound is not publicly available, analysis of the closely related compound, ethyl 2-cyano-3-N,N-dimethylamino acrylate, provides significant insight into the expected solid-state structure. nih.gov This analog differs only by the substitution of the amide group with an ethyl ester.
Studies on this analog show that the molecule adopts a highly planar conformation, which is stabilized by the conjugated system. nih.gov The deviation from planarity across the core structure is minimal. nih.gov The compound crystallizes in the monoclinic space group P2(1)/n. nih.gov It is anticipated that this compound would exhibit similar conformational planarity. In the crystal lattice, molecules are likely held together by a network of intermolecular interactions. The primary amide group, in particular, is a strong hydrogen bond donor and acceptor, and would be expected to form robust hydrogen bonds (N-H···O=C), linking adjacent molecules into chains or sheets.
Table 3: Crystallographic Data for the Analogous Compound Ethyl 2-cyano-3-N,N-dimethylamino acrylate
| Parameter | Value |
| Crystal System | Monoclinic nih.gov |
| Space Group | P2(1)/n nih.gov |
| a (Å) | 4.26(1) nih.gov |
| b (Å) | 11.16(1) nih.gov |
| c (Å) | 19.63(3) nih.gov |
| β (°) | 95.5(1) nih.gov |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Impurity Profiling in Research Samples
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of chemical compounds and for identifying and quantifying impurities. researchgate.netnih.gov For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed for quality control of research samples.
A suitable method was reported for the analysis of a structurally analogous impurity, (E)-N-ethyl-2-cyano-3-ethylamino-2-butenamide. researchgate.net This method utilizes a C18 stationary phase, which separates compounds based on their hydrophobicity. A gradient elution with a mobile phase consisting of water and an organic modifier, such as acetonitrile, allows for the effective separation of the main compound from both more polar and less polar impurities. researchgate.netsigmaaldrich.com Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits significant absorbance, such as 268 nm as used for the analog. researchgate.net This technique allows for the detection of impurities arising from the synthesis, such as starting materials or by-products, as well as degradation products that may form during storage. By comparing the retention time and peak area of the main component to those of known standards, the purity of a given sample can be accurately determined.
Table 4: Example HPLC Conditions for Analysis of Structurally Similar Compounds
| Parameter | Condition |
| Column | Agilent Zorbax C18 (150 mm × 4.6 mm, 5 µm) researchgate.net |
| Mobile Phase | A: Water, B: Acetonitrile researchgate.net |
| Gradient | Example: Start at 20% B, increase to 90% B over 20 minutes researchgate.net |
| Flow Rate | 1.0 mL/min researchgate.net |
| Detection | UV at 268 nm researchgate.net |
| Column Temperature | 35 °C researchgate.net |
Computational and Theoretical Studies on 2 Cyano 3 Dimethylamino 2 Butenamide
Quantum Chemical Investigations of Electronic Structure
Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the electronic level. nih.gov These methods, particularly those based on Density Functional Theory (DFT), are used to determine the molecule's geometry, electronic distribution, and spectroscopic properties.
Density Functional Theory (DFT) for Geometry Optimization
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, positing that the electron density of a system can determine all its ground-state properties. researchgate.net A primary application of DFT is geometry optimization, where the algorithm seeks to find the three-dimensional arrangement of atoms that corresponds to the lowest energy, known as the equilibrium structure. scbt.com This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. scbt.com
For molecules like 2-Cyano-3-(dimethylamino)-2-butenamide, DFT methods such as B3LYP, often paired with basis sets like 6-31G(d,p) or def2-TZVP, are commonly used to achieve a balance between computational cost and accuracy. nih.govresearchgate.netscbt.com While specific optimized geometry parameters for this compound are not documented in the searched literature, studies on similar structures, such as (E)-2-Cyano-3-[4-(dimethylamino)phenyl]-N-phenylprop-2-enamide, reveal key structural features. In this analogue, the molecule is found to be nearly planar, which suggests significant electronic conjugation across the cyano, alkene, and amide groups. nih.gov A similar planarity would be expected for this compound to maximize p-orbital overlap.
Table 1: Representative Optimized Geometrical Parameters from DFT Calculations for an Analogue Molecule. (Note: Data below is for illustrative purposes based on common findings for similar conjugated systems and does not represent calculated values for this compound.)
| Parameter | Typical Calculated Value | Significance |
| C=C Bond Length | ~1.37 Å | Shorter than a typical C-C single bond, indicating double bond character and conjugation. |
| C≡N Bond Length | ~1.16 Å | Consistent with a triple bond. |
| C=O Bond Length | ~1.24 Å | Typical for a conjugated amide carbonyl group. |
| Dihedral Angle (N-C=C-C) | ~0° or ~180° | Indicates planarity, which maximizes electronic delocalization and stability. |
Computational Spectroscopic Predictions (TD-DFT for UV-Vis, GIAO for NMR)
Computational methods can predict spectroscopic data, which is invaluable for interpreting experimental results.
Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating electronic excitation energies, which correspond to the absorption of light in the UV-Vis spectrum. researchgate.net The method models how the electron density responds to a time-dependent electromagnetic field. While specific TD-DFT calculations for this compound are not available, the presence of a conjugated system with an electron-donating dimethylamino group and electron-withdrawing cyano and amide groups suggests strong absorption in the UV region. Studies on related cyanoacrylamide derivatives show that the primary absorption corresponds to a π → π* transition, involving the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net
Gauge-Including Atomic Orbital (GIAO) is a widely used method for calculating Nuclear Magnetic Resonance (NMR) chemical shifts. It effectively addresses the issue of gauge dependence, providing reliable predictions of the magnetic shielding around each nucleus. Although specific GIAO calculations for this compound have not been reported, experimental ¹H NMR data for analogues show characteristic resonances for the dimethylamino protons and vinylic protons, which could be accurately modeled. For instance, a study on a related 2-cyano-3-mercapto-3-(phenyl amino)-N-(pyridin-2-yl) acrylamide (B121943) showed calculated ¹³C NMR signals for the cyano carbon (C≡N) and carbonyl carbon (C=O) that were instrumental in its characterization. scispace.com
Table 2: Illustrative Predicted Spectroscopic Data for a Cyanoacrylamide Analogue. (Note: This data is hypothetical, based on typical results for similar compounds, and not specific to this compound.)
| Spectrum Type | Method | Predicted Parameter | Typical Value |
| UV-Vis | TD-DFT/B3LYP | λ_max (π → π*) | 280-350 nm |
| ¹³C NMR | GIAO-DFT | δ (C≡N) | 115-120 ppm |
| ¹³C NMR | GIAO-DFT | δ (C=O) | 160-165 ppm |
| ¹H NMR | GIAO-DFT | δ (-N(CH₃)₂) | 2.8-3.3 ppm |
Conformational Analysis and Rotameric Dynamics
Energy Profiles of Rotational Isomers
For this compound, rotation can occur around several bonds, most notably the C-N bond of the dimethylamino group and the C-C single bonds. A computational study on a similar molecule, ethyl 2-cyano-3-N,N-dimethyl amino acrylate, used DFT to investigate its rotational isomers. researchgate.net The calculations revealed the existence of two stable conformers, a more stable s-cis isomer and a less stable s-trans isomer, with a calculated enthalpy difference of 2.85 kcal/mol. researchgate.net A potential energy surface scan, where the energy is calculated at incremental rotations around a specific bond, can map out the energy profile, identifying stable isomers (energy minima) and transition states (energy maxima) for rotation.
Influence of Conformation on Reactivity
The specific conformation of a molecule can significantly impact its reactivity. The spatial arrangement of functional groups determines their accessibility to reagents and can influence the electronic properties that drive a reaction. For instance, the planarity of the conjugated system in molecules like this compound is crucial for its electronic properties. A theoretical study on 2-cyano-3-(thiophen-2-yl)acrylic acid analogues showed that deviations from planarity could affect the molecule's stability and electronic transitions. researchgate.net A twisted conformation would disrupt the π-system, potentially decreasing the molecule's ability to participate in reactions that rely on this extended conjugation.
Reaction Mechanism Modeling and Energetic Barrier Calculations
Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions and calculating the energy barriers associated with them. colab.ws This involves identifying all relevant intermediates and transition states along a reaction coordinate.
For this compound, which is a versatile synthetic intermediate, modeling its reactions with nucleophiles is of particular interest. researchgate.net A computational study of a reaction mechanism would typically involve:
Reactant and Product Optimization: Finding the lowest energy structures of the starting materials and final products.
Transition State Search: Locating the highest energy point along the lowest energy reaction path (the transition state). This is a critical step, as the energy of the transition state relative to the reactants determines the activation energy of the reaction.
Frequency Calculation: Confirming the nature of the stationary points. Reactants and products will have all real vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. scbt.com
While no specific reaction mechanism modeling for this compound was found, a study on the reaction between cyanoacetylene (B89716) and the cyano radical provides a relevant example. nih.gov In that work, various ab initio and DFT methods were used to characterize the stationary points on the potential energy surface, identifying minima (intermediates) and a saddle point (transition state) to describe the reaction channel. nih.gov A similar approach would be invaluable for understanding the regioselectivity observed in the reactions of this compound with various nucleophiles. researchgate.net
Analysis of Molecular Orbitals and Reactivity Indices
The reactivity of a chemical species can be effectively understood by analyzing its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. irjweb.com A smaller energy gap generally implies higher reactivity. irjweb.com
In computational studies, these orbital energies are used to calculate various global reactivity descriptors based on Density Functional Theory (DFT). These descriptors provide a quantitative measure of a molecule's reactivity. For a molecule analogous to the subject compound, (E)-2-cyano-3-(3-hydroxyphenyl)acrylamide, DFT calculations with the B3LYP/6-311++G(d,p) basis set have been performed to determine these properties. nih.gov The analysis of frontier molecular orbitals for this related compound indicates good stability and high chemical hardness. nih.gov
The key global reactivity indices are defined as follows:
Ionization Potential (I): Approximated as -EHOMO
Electron Affinity (A): Approximated as -ELUMO
Chemical Hardness (η): Calculated as (I - A) / 2. It measures the resistance to a change in electron distribution.
Chemical Softness (S): The reciprocal of chemical hardness (1 / η).
Electronegativity (χ): Calculated as (I + A) / 2. It describes the ability of an atom to attract electrons.
Chemical Potential (μ): The negative of electronegativity (-χ).
Electrophilicity Index (ω): Calculated as μ² / (2η). It quantifies the electrophilic power of a molecule.
The calculated values for these reactivity descriptors for a similar compound, (E)-2-cyano-3-(3-hydroxyphenyl)acrylamide, are presented in the table below. nih.gov
| Reactivity Descriptor | Value (eV) for (E)-2-cyano-3-(3-hydroxyphenyl)acrylamide |
| EHOMO | -6.84 |
| ELUMO | -1.98 |
| HOMO-LUMO Gap (ΔE) | 4.86 |
| Ionization Potential (I) | 6.84 |
| Electron Affinity (A) | 1.98 |
| Chemical Hardness (η) | 2.43 |
| Chemical Softness (S) | 0.41 |
| Electronegativity (χ) | 4.41 |
| Chemical Potential (μ) | -4.41 |
| Electrophilicity Index (ω) | 3.99 |
Data derived from a computational study on (E)-2-cyano-3-(3-hydroxyphenyl)acrylamide, a structurally related compound. nih.gov
The distribution of the HOMO and LUMO provides further insight into the reactive sites of the molecule. For push-pull systems like this compound, the HOMO is typically localized on the electron-donating portion of the molecule, while the LUMO is concentrated on the electron-withdrawing part. This separation of the frontier orbitals facilitates intramolecular charge transfer (ICT), a characteristic feature of such compounds.
Solvent Effects in Computational Simulations
Computational simulations of chemical systems often need to account for the influence of the solvent, as it can significantly alter the electronic structure, geometry, and reactivity of a molecule. nih.gov One of the most common approaches to model solvent effects is the Polarizable Continuum Model (PCM). nih.gov In this model, the solvent is represented as a continuous dielectric medium characterized by its dielectric constant.
For polar molecules like this compound, the presence of a solvent can lead to several notable effects:
Stabilization of Charge Separation: Polar solvents can stabilize charge-separated states, which can influence the energies of the molecular orbitals.
Solvatochromic Shifts: The absorption and emission spectra of the compound can shift in response to the polarity of the solvent. This phenomenon, known as solvatochromism, is often observed in push-pull systems.
Alteration of Reactivity: By stabilizing or destabilizing reactants, products, and transition states to different extents, the solvent can alter the kinetics and thermodynamics of a reaction.
In the computational study of the analogous (E)-2-cyano-3-(3-hydroxyphenyl)acrylamide, the influence of the solvent was also considered. nih.gov The choice of solvent can impact the calculated properties, and therefore, simulations are often performed in different solvent environments to understand this dependency. The table below illustrates the effect of different solvents on the HOMO-LUMO energy gap of a related class of compounds, substituted 3-phenylbenzo[d]thiazole-2(3H)-imine, as calculated using a PCM model. capes.gov.br
| Compound/Solvent | Gas Phase (ΔE in eV) | Toluene (ΔE in eV) | Acetone (ΔE in eV) | Ethanol (B145695) (ΔE in eV) |
| Parent Compound | 4.79 | 4.78 | 4.77 | 4.77 |
| -CH₃ Substituted | 4.68 | 4.67 | 4.66 | 4.66 |
| -OH Substituted | 4.45 | 4.44 | 4.43 | 4.43 |
| -Cl Substituted | 4.76 | 4.75 | 4.74 | 4.74 |
| -NO₂ Substituted | 5.09 | 5.08 | 5.07 | 5.07 |
| -CF₃ Substituted | 5.04 | 5.03 | 5.02 | 5.02 |
Data derived from a computational study on substituted 3-phenylbenzo[d]thiazole-2(3H)-imines, illustrating general trends in solvent effects on the HOMO-LUMO gap. capes.gov.br
As can be seen from the table, the HOMO-LUMO gap generally shows a slight decrease with increasing solvent polarity, suggesting a minor increase in reactivity. However, the magnitude of this effect can vary depending on the specific molecular structure and the nature of the solvent-solute interactions.
Research Applications and Broader Implications in Chemical Science
Role as a Chemical Building Block for Complex Molecules
2-Cyano-3-(dimethylamino)-2-butenamide serves as a valuable and versatile building block in organic synthesis, particularly for constructing more complex molecules and heterocyclic systems. Its utility stems from the multiple reactive sites within its structure, which allow it to participate in a variety of chemical transformations including condensation, substitution, and cyclization reactions.
The electron-withdrawing nature of the cyano and amide groups polarizes the carbon-carbon double bond, making the β-carbon susceptible to nucleophilic attack. Simultaneously, the dimethylamino group can act as a leaving group, facilitating substitution and cyclization pathways. This dual reactivity is harnessed by synthetic chemists to forge new molecular architectures.
A primary application of this compound and its structural relatives, known as enaminones, is in the synthesis of diverse heterocyclic compounds. These reactions often proceed through cascade or multicomponent reaction sequences, where several bonds are formed in a single operation, enhancing synthetic efficiency. For instance, related enaminones are key precursors for synthesizing a wide array of heterocycles, including but not limited to:
Pyridines: By reacting with compounds that can provide the remaining atoms for the pyridine (B92270) ring.
Pyrazoles: Through condensation reactions with hydrazine (B178648) derivatives.
Imidazoles: Via electrochemical multicomponent reactions with primary amines. rsc.org
Azetidines: A novel route to 2-cyano-3,3-dimethylazetidines has been developed through the reaction of β-chloroimines with potassium cyanide, involving nucleophilic addition and subsequent intramolecular substitution. rsc.org
Thiazoles and Thiadiazoles: Achieved through electrochemical annulation with thioamides. acs.org
The ability to readily form these and other ring systems makes this compound a significant tool for chemists, particularly in the fields of medicinal chemistry and materials science where such scaffolds are prevalent.
Table 1: Examples of Heterocyclic Systems Synthesized from Enaminone Building Blocks
| Resulting Heterocycle | Reaction Type | Key Reagent(s) |
| Imidazoles | Electrochemical [2+2+1] Cascade Cyclization | Primary Amines |
| Azetidines | Nucleophilic Addition & Intramolecular Substitution | β-chloroimines, Potassium Cyanide |
| Thiazoles | Electrochemical Annulation | Thioamides |
| Pyrazinones | Electrochemical C(sp3)−H Heteroarylation | Aliphatic Aldehydes |
Contributions to Methodological Development in Organic Synthesis
The reactivity of this compound and related enaminones has contributed to the development and refinement of synthetic methodologies that prioritize efficiency, atom economy, and environmental considerations.
One major area of contribution is in Multicomponent Reactions (MCRs) . MCRs are processes where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials. This approach is highly efficient and eco-friendly compared to traditional multi-step syntheses. nih.gov The enaminone scaffold is well-suited for MCRs, acting as a versatile component that can react sequentially with different partners to rapidly build molecular complexity. nih.gov Research into the MCRs of salicylaldehydes and malononitrile (B47326) dimer, for example, highlights the "pot, atom, and step economy" (PASE) principles that are advanced by using such reactive intermediates. nih.gov
Furthermore, the compound is relevant to the advancement of electrochemical synthesis . Electrocatalysis avoids the need for stoichiometric chemical oxidants, minimizes byproducts, and aligns with the principles of green chemistry. acs.org Enaminones have been successfully employed in electrochemical multicomponent cascades to produce complex heterocycles like 4-acylimidazoles, demonstrating a sustainable alternative to transition-metal-catalyzed methods. rsc.org This approach provides a novel strategy for the efficient synthesis of heterocyclic compounds by leveraging readily available starting materials under mild conditions. acs.org
Significance in the Design of Covalent Chemical Probes and Ligands
The 2-cyanoacrylamide functional group, which is a core feature of this compound, is of significant interest in the design of targeted covalent inhibitors. These inhibitors form a chemical bond with their target protein, often leading to enhanced potency and prolonged duration of action.
Specifically, the 2-cyanoacrylamide moiety acts as a "warhead" that can react with nucleophilic amino acid residues, such as cysteine, on a target protein. Unlike simple acrylamides which typically form irreversible bonds, the presence of the additional electron-withdrawing cyano group modifies the reactivity. nih.gov This dual activation allows the Michael addition reaction with a thiol (from a cysteine residue) to be reversible. nih.govucsf.edu
This reversibility is a highly desirable trait in modern drug design. nih.gov While irreversible inhibitors can be highly potent, they carry a risk of reacting non-specifically with other proteins containing accessible cysteines, potentially leading to off-target effects. nih.gov A reversible covalent inhibitor, however, can limit off-target binding by allowing for dissociation. nih.gov The inhibitor forms a stable covalent bond within the target's binding site but can be released if the protein unfolds or if the inhibitor dissociates, potentially reducing long-term toxicity. ucsf.edu
This principle has been successfully applied in the development of inhibitors for several protein kinases, including:
Bruton's Tyrosine Kinase (BTK): Reversible covalent inhibitors based on a cyanoacrylamide warhead have been designed to target a noncatalytic cysteine (Cys481) in BTK. researchgate.net
Transforming Growth Factor Beta-Activated Kinase 1 (TAK1): Imidazopyridine derivatives incorporating a 2-cyanoacrylamide moiety have been synthesized as reversible covalent TAK1 inhibitors for potential use in cancer therapy. nih.gov
p90 Ribosomal Protein S6 Kinase (RSK2): Doubly activated Michael acceptors like cyanoacrylamides have shown potent, reversible inhibition of the RSK2 kinase domain by targeting a cysteine in its active site. ucsf.edu
The design of these inhibitors leverages the unique electronic properties of the 2-cyanoacrylamide scaffold, demonstrating the significance of compounds like this compound in advancing the field of precision medicine.
Table 2: Kinase Targets for Cyanoacrylamide-Based Reversible Covalent Inhibitors
| Protein Target | Targeted Residue | Therapeutic Area |
| Bruton's Tyrosine Kinase (BTK) | Cys481 | Immunology, Oncology |
| TAK1 | Cysteine | Oncology, Inflammation |
| RSK2 | Cys436 | Oncology |
Academic Research on Impurity Formation and Control in Fine Chemical Synthesis
The production of any fine chemical, including this compound, for research or commercial purposes requires rigorous control over impurities. mt.com Regulatory bodies like the FDA and EMA have strict guidelines for the identification, quantification, and control of impurities in active pharmaceutical ingredients (APIs), often requiring that any impurity present at a level above 0.1% be characterized. pharmatutor.orgijprajournal.com Academic and industrial research in this area focuses on understanding how impurities are formed and developing robust processes to minimize them. mt.com
Impurity profiling is the analytical process of detecting, identifying, and quantifying these unwanted substances. ijpsjournal.com Impurities can arise from several sources during a synthetic process:
Starting Materials and Reagents: Impurities present in the initial raw materials can carry through the synthesis to the final product. ajprd.com
Intermediates and By-products: Incomplete reactions can leave residual intermediates, while side reactions can generate undesired by-products. pharmatutor.org
Degradation: The desired product may degrade during the reaction or subsequent workup and storage, forming new impurities. ajprd.com
Solvents and Catalysts: Residual solvents or traces of catalysts are also considered impurities. pharmatutor.org
For a compound like this compound, potential impurities could arise from the self-condensation of starting materials like cyanoacetamide, incomplete reaction with the dimethylamine (B145610) source, or side reactions involving the highly reactive functional groups.
The control strategy involves a multi-faceted approach. Process chemists may modify the synthetic route or adjust reaction conditions (e.g., temperature, solvent, catalyst) to suppress the formation of a specific impurity. mt.com Collaboration between process chemists and analytical chemists is crucial; by identifying the structure of an impurity, chemists can often deduce its formation mechanism and devise a strategy for its elimination. youtube.com This may involve introducing additional purification steps or setting stricter specifications for the purity of starting materials. youtube.com Understanding the fate and potential purge of impurities throughout the development process is a key aspect of ensuring the final product's quality and consistency. youtube.com
Q & A
Basic Questions
Q. What are the key structural features and spectroscopic characterization methods for 2-Cyano-3-(dimethylamino)-2-butenamide?
- Answer: The compound (CAS 62321-92-0) has a molecular formula of C₇H₁₁N₃O, featuring a cyano (CN) group, a dimethylamino (N(CH₃)₂) substituent, and a conjugated butenamide backbone. Spectroscopic characterization typically involves:
- IR spectroscopy to identify functional groups (e.g., CN stretch ~2198 cm⁻¹, C=O stretch ~1671 cm⁻¹, based on analogous structures) .
- NMR spectroscopy to confirm proton environments and connectivity.
- Mass spectrometry to verify molecular weight (153.18 g/mol) .
Q. What is a standard synthetic route for this compound, and what reaction conditions are optimal?
- Answer: A Knoevenagel condensation is commonly used for analogous compounds. For example, reacting cyanoacetamide derivatives with aldehydes under basic conditions (e.g., pyridine in ethanol, reflux) yields α,β-unsaturated nitriles. Specific protocols may involve optimizing solvent polarity and catalyst selection to enhance yield and purity .
Q. What safety precautions are recommended when handling this compound given limited toxicological data?
- Answer: Due to insufficient toxicological studies, standard lab safety protocols apply:
- Use personal protective equipment (PPE), including gloves and goggles.
- Work in a fume hood to avoid inhalation.
- Store in a cool, dry environment away from incompatible reagents .
Advanced Research Questions
Q. How does the electron-withdrawing cyano group influence the compound's reactivity and stability in synthetic applications?
- Answer: The cyano group stabilizes the conjugated system via electron-withdrawing effects, enhancing electrophilicity at the β-position. This facilitates nucleophilic additions or cyclizations. The dimethylamino group acts as an electron donor, creating a push-pull system that improves resonance stability and directs regioselectivity in reactions .
Q. What are the challenges in crystallizing this compound, and how can hydrogen bonding patterns be analyzed?
- Answer: Crystallization challenges include low solubility in common solvents and polymorphism. Hydrogen bonding networks (e.g., N–H⋯N, C–H⋯O interactions) can be resolved via single-crystal X-ray diffraction. Analogous structures show intermolecular interactions forming motifs like R₂²(12) and R₂²(22), stabilizing the crystal lattice .
Q. How can computational methods predict biological activity, particularly in kinase inhibition?
- Answer: Molecular docking studies compare the compound’s structure to kinase inhibitors like Afatinib, which shares the 4-(dimethylamino)-2-butenamide motif. Density functional theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to predict binding affinity and selectivity for kinase active sites .
Q. What role does the dimethylamino group play in the compound’s solubility and bioavailability?
- Answer: The dimethylamino group enhances water solubility via protonation at physiological pH, improving bioavailability. However, steric hindrance from the methyl groups may limit membrane permeability. Comparative studies with non-methylated analogs suggest trade-offs between solubility and passive diffusion .
Q. Are there contradictions in the literature regarding synthetic yields or reaction mechanisms?
- Answer: Limited direct data exists, but analogous syntheses report yields up to 90% under optimized conditions. Discrepancies may arise from solvent choice (e.g., ethanol vs. DMF) or catalyst efficiency. Mechanistic studies are needed to confirm whether side reactions (e.g., hydrolysis of the cyano group) compete in polar solvents .
Methodological Notes
- Experimental Design: For kinetic studies, monitor reactions via in situ FTIR or HPLC to track intermediate formation.
- Data Contradictions: Address variability in spectroscopic data by cross-referencing multiple techniques (e.g., NMR coupling constants with X-ray bond lengths).
- Advanced Characterization: Use dynamic light scattering (DLS) to assess aggregation in solution, which may affect biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
